molecular formula C26H29N5O2 B1668539 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol CAS No. 234772-64-6

1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol

Cat. No.: B1668539
CAS No.: 234772-64-6
M. Wt: 443.5 g/mol
InChI Key: WUPXZZWTHIZICK-UHFFFAOYSA-N
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Description

CGP 77675 is a potent and selective inhibitor of the Src family kinases. It has been widely studied for its ability to inhibit the phosphorylation of peptide substrates and autophosphorylation of purified Src. This compound has shown significant potential in various scientific research fields, particularly in cancer research due to its anticancer activity .

Scientific Research Applications

CGP 77675 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

CGP-77675, also known as 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol, is a potent inhibitor of Src family kinases (SFKs) . The primary targets of CGP-77675 are Src, EGFR, KDR, v-Abl, and Lck . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .

Mode of Action

CGP-77675 inhibits the phosphorylation of peptide substrates and autophosphorylation of purified Src . It also inhibits Src, EGFR, KDR, v-Abl, and Lck with IC50s of 5-20, 40, 20, 150, 1000, 310, and 290 nM, respectively . By inhibiting these kinases, CGP-77675 disrupts the signaling pathways they are involved in, leading to altered cellular functions .

Biochemical Pathways

The biochemical pathways affected by CGP-77675 are those regulated by its target proteins. For instance, Src is involved in multiple signaling pathways, including the PI3K/Akt pathway, the Ras/MAPK pathway, and the JAK/STAT pathway . By inhibiting Src, CGP-77675 can potentially affect all these pathways and their downstream effects .

Pharmacokinetics

It is noted that cgp-77675 is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of CGP-77675 would need further investigation.

Result of Action

The inhibition of Src and other kinases by CGP-77675 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the parathyroid hormone-induced bone resorption in rat fetal long bone cultures .

Preparation Methods

The preparation of CGP 77675 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80, followed by the addition of distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale to ensure consistency and purity.

Chemical Reactions Analysis

CGP 77675 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CGP 77675 is unique due to its high selectivity and potency as a Src family kinase inhibitor. Similar compounds include:

These compounds share similar inhibitory properties but differ in their selectivity and potency, making CGP 77675 a valuable tool in scientific research.

Properties

IUPAC Name

1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPXZZWTHIZICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178033
Record name CGP-77675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234772-64-6
Record name CGP-77675
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234772646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-77675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-77675
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQH27E0WRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Reactant of Route 3
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Reactant of Route 4
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol
Reactant of Route 6
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol

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